7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride
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Overview
Description
7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride: is a synthetic compound with a complex structure that includes a trifluoromethyl group, a thiopyrano ring, and a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
Chemistry: In chemistry, 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating biological pathways .
Medicine: Its unique structure and reactivity may allow for the development of new therapeutic agents targeting specific diseases .
Industry: In industrial applications, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts stability and resistance to degradation, making it suitable for use in harsh environments .
Mechanism of Action
The mechanism of action of 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, leading to modulation of their activity. The thiopyrano and pyrrole rings can participate in various chemical interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
- 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dione hydrochloride
- 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide
Uniqueness: 7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride is unique due to its specific combination of functional groups and ring structures. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
7a-(trifluoromethyl)-3,4,4a,5,6,7-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2S.ClH/c9-8(10,11)7-5-12-4-6(7)2-1-3-15(7,13)14;/h6,12H,1-5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYQGKYORMAXTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(S(=O)(=O)C1)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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